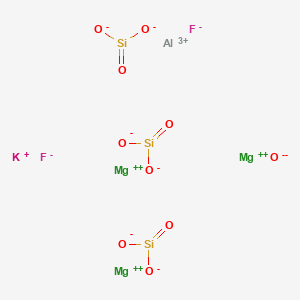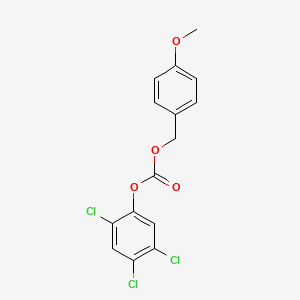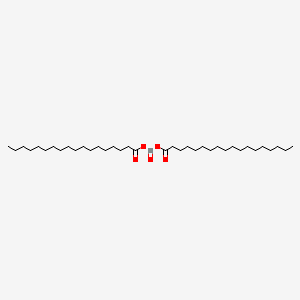
2-(4-Benzyloxy-phenylamino)-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxy-phenylamino)-nicotinic acid is an organic compound that features a nicotinic acid core substituted with a benzyloxy-phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-phenylamino)-nicotinic acid typically involves a multi-step process. One common method starts with the preparation of 4-benzyloxyaniline, which is then coupled with nicotinic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial synthesis.
化学反应分析
Types of Reactions
2-(4-Benzyloxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.
科学研究应用
2-(4-Benzyloxy-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(4-Benzyloxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Benzyloxyaniline: A precursor in the synthesis of 2-(4-Benzyloxy-phenylamino)-nicotinic acid.
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.
Phenylamino Derivatives: Compounds with phenylamino groups attached to various aromatic systems.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy-phenylamino substitution pattern provides a unique structural framework that can be exploited for various applications in research and industry.
属性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-(4-phenylmethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O3/c22-19(23)17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)(H,22,23) |
InChI 键 |
DVFPUGJZPOFUGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


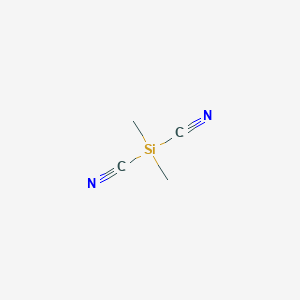
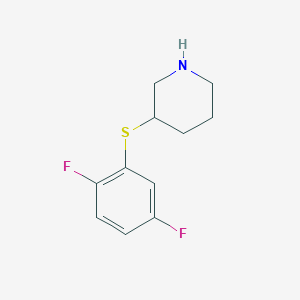

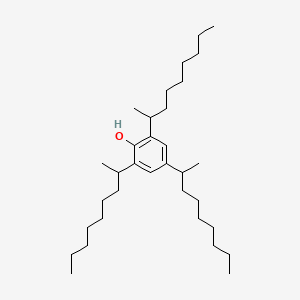
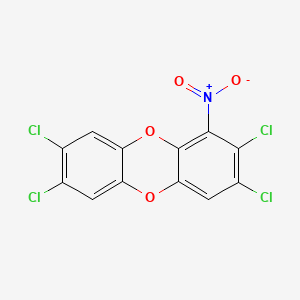
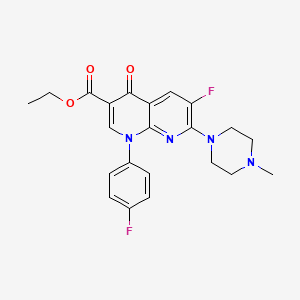
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
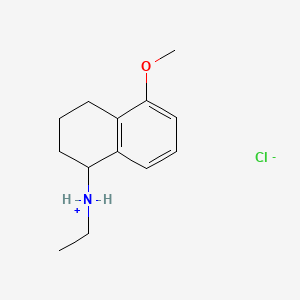
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
